molecular formula C14H14N2O4S B185071 Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate CAS No. 103053-97-0

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Cat. No.: B185071
CAS No.: 103053-97-0
M. Wt: 306.34 g/mol
InChI Key: UKRDTJGASAPTHW-UHFFFAOYSA-N
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Description

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is a chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol . This compound is known for its unique structure, which includes a thiazole ring, a benzyloxycarbonyl group, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate typically involves the reaction of 2-aminothiazole with benzyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group can yield the corresponding amine .

Scientific Research Applications

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with biological targets . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is unique due to its combination of a thiazole ring, a benzyloxycarbonyl group, and a methyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

IUPAC Name

methyl 2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-19-12(17)7-11-9-21-13(15-11)16-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRDTJGASAPTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556241
Record name Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103053-97-0
Record name Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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